4-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxyisoquinolin-1(2H)-one
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Overview
Description
4-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxyisoquinolin-1(2H)-one is a complex organic compound that features a benzo[d][1,3]dioxole moiety and an isoquinolinone core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural uniqueness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized from piperonal through various reactions including alkylation and cyclization . The isoquinolinone core is then constructed through a series of condensation and cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxyisoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its antitumor effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also feature the benzo[d][1,3]dioxole moiety and have been studied for their antitumor activities.
Diethyl (benzo[d][1,3]dioxol-5-yl((4-bromophenyl)amino)methyl)phosphonate: Another compound with a similar structural motif, investigated for its antimicrobial properties.
Uniqueness
4-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxyisoquinolin-1(2H)-one is unique due to its specific combination of the benzo[d][1,3]dioxole and isoquinolinone structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
656234-38-7 |
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Molecular Formula |
C16H11NO4 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-5-hydroxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H11NO4/c18-12-3-1-2-10-15(12)11(7-17-16(10)19)9-4-5-13-14(6-9)21-8-20-13/h1-7,18H,8H2,(H,17,19) |
InChI Key |
ZPIHPQFEEIPBFO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CNC(=O)C4=C3C(=CC=C4)O |
Origin of Product |
United States |
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